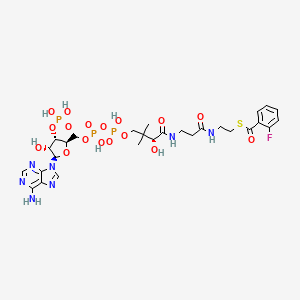

2-Fluorobenzoyl-CoA

Beschreibung

Eigenschaften

Molekularformel |

C28H39FN7O17P3S |

|---|---|

Molekulargewicht |

889.6 g/mol |

IUPAC-Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-fluorobenzenecarbothioate |

InChI |

InChI=1S/C28H39FN7O17P3S/c1-28(2,22(39)25(40)32-8-7-18(37)31-9-10-57-27(41)15-5-3-4-6-16(15)29)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)36-14-35-19-23(30)33-13-34-24(19)36/h3-6,13-14,17,20-22,26,38-39H,7-12H2,1-2H3,(H,31,37)(H,32,40)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/t17-,20-,21-,22+,26-/m1/s1 |

InChI-Schlüssel |

JJZDBMQDENLSBH-TYHXJLICSA-N |

Isomerische SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4F)O |

Kanonische SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4F)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Fluorobenzoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorobenzoyl-CoA is a fluorinated aromatic acyl-coenzyme A thioester. While specific detailed studies on this particular molecule are not extensively available in public literature, its chemical properties can be largely inferred from the well-documented characteristics of its constituent parts: the 2-fluorobenzoyl group and the coenzyme A molecule, as well as from the general behavior of analogous acyl-CoA thioesters. This guide provides a comprehensive overview of the expected chemical properties of this compound, including its synthesis, stability, reactivity, and potential biological significance. The information is curated for researchers in chemistry, biochemistry, and drug development who may be interested in utilizing this compound as a research tool or intermediate.

Chemical Structure and Properties

This compound is formed through the thioester linkage of a 2-fluorobenzoyl group to the sulfhydryl group of coenzyme A. The presence of the electron-withdrawing fluorine atom on the benzene ring is expected to influence the reactivity of the thioester bond.

Predicted Physicochemical Properties of this compound:

| Property | Predicted Value/Information | Source/Basis for Prediction |

| Molecular Formula | C₂₈H₃₉FN₇O₁₇P₃S | Based on the structure of Coenzyme A and 2-fluorobenzoic acid. |

| Molecular Weight | ~891.6 g/mol | Calculated from the molecular formula. |

| Solubility | Likely soluble in water and polar organic solvents. | Based on the high polarity of the Coenzyme A moiety. |

| Stability | Expected to be sensitive to hydrolysis, particularly at alkaline pH. | General property of thioesters. The fluorine atom may slightly increase stability against hydrolysis compared to the non-fluorinated analog due to inductive effects. |

| Reactivity | Expected to be a reactive acylating agent. | The thioester bond is a high-energy bond, making the 2-fluorobenzoyl group susceptible to nucleophilic attack. |

Synthesis of this compound

Proposed Chemical Synthesis Workflow

The chemical synthesis would likely proceed in two main steps: the activation of 2-fluorobenzoic acid to a more reactive species, followed by its reaction with coenzyme A.

Caption: Proposed chemical synthesis workflow for this compound.

Experimental Protocol: Activation of 2-Fluorobenzoic Acid

A common method for activating a carboxylic acid is its conversion to an acyl chloride.

-

Materials: 2-Fluorobenzoic acid, thionyl chloride (SOCl₂), and a suitable solvent (e.g., toluene).

-

Procedure:

-

To a solution of 2-fluorobenzoic acid in the chosen solvent, add an excess of thionyl chloride.

-

The reaction mixture is typically heated under reflux for several hours.

-

After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure to yield crude 2-fluorobenzoyl chloride.

-

-

Purification: The product can be purified by distillation under reduced pressure.

Experimental Protocol: Thioesterification with Coenzyme A

The resulting 2-fluorobenzoyl chloride can then be reacted with coenzyme A to form the desired thioester.

-

Materials: 2-Fluorobenzoyl chloride, Coenzyme A (lithium or sodium salt), a suitable buffer (e.g., sodium bicarbonate), and an organic solvent (e.g., tetrahydrofuran).

-

Procedure:

-

Dissolve Coenzyme A in an aqueous buffer solution.

-

A solution of 2-fluorobenzoyl chloride in an organic solvent is added dropwise to the Coenzyme A solution at a low temperature (e.g., 0 °C) with vigorous stirring.

-

The pH of the reaction mixture should be maintained in the slightly alkaline range.

-

The reaction is typically allowed to proceed for a few hours.

-

-

Purification: The product can be purified using techniques such as solid-phase extraction or high-performance liquid chromatography (HPLC).

Proposed Enzymatic Synthesis

An alternative and often more specific method for the synthesis of acyl-CoA thioesters is the use of an acyl-CoA synthetase or ligase.

Caption: Proposed enzymatic synthesis of this compound.

Experimental Protocol: Enzymatic Synthesis

-

Materials: 2-Fluorobenzoic acid, Coenzyme A, ATP (adenosine triphosphate), magnesium chloride (as a cofactor for the enzyme), a suitable buffer (e.g., Tris-HCl), and a purified acyl-CoA synthetase.

-

Procedure:

-

Combine 2-fluorobenzoic acid, Coenzyme A, ATP, and magnesium chloride in a buffered solution at the optimal pH for the chosen enzyme.

-

Initiate the reaction by adding the acyl-CoA synthetase.

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37 °C).

-

Monitor the progress of the reaction by following the consumption of reactants or the formation of the product using HPLC.

-

-

Purification: The product can be purified from the reaction mixture using HPLC.

Chemical Reactivity and Stability

As a thioester, this compound is expected to be a reactive acylating agent. The thioester bond is thermodynamically unstable relative to the corresponding ester or amide, making it a good acyl donor.

Hydrolysis

This compound will be susceptible to hydrolysis to yield 2-fluorobenzoic acid and Coenzyme A. This reaction is expected to be catalyzed by both acid and base, with the rate being significantly faster under alkaline conditions. The electron-withdrawing fluorine atom ortho to the carbonyl group may have a modest effect on the rate of hydrolysis compared to benzoyl-CoA.

Reactions with Nucleophiles

This compound is expected to react readily with various nucleophiles, such as amines, alcohols, and thiols, to form the corresponding amides, esters, and thioesters. This reactivity is central to the biological function of acyl-CoAs in transferring acyl groups.

Potential Biological Significance

While the specific biological roles of this compound have not been detailed in the literature, its precursor, 2-fluorobenzoic acid, is known to be metabolized by some microorganisms[1][2]. The metabolic pathway could potentially involve the formation of this compound as an intermediate.

Potential Role in Microbial Metabolism

In bacteria capable of degrading fluorinated aromatic compounds, 2-fluorobenzoic acid may be activated to this compound by an acyl-CoA synthetase. This would be the first step in a metabolic pathway aimed at breaking down the aromatic ring.

Caption: Hypothetical metabolic activation of 2-fluorobenzoic acid.

Use as a Research Tool

Given its predicted reactivity, this compound could serve as a valuable tool for researchers.

-

Enzyme Substrate/Inhibitor: It could be used to probe the substrate specificity of enzymes that utilize acyl-CoA thioesters, such as acyltransferases or hydrolases. The fluorine atom can act as a useful probe for studying enzyme-substrate interactions using ¹⁹F NMR.

-

Chemical Probe: It could be used as a chemical probe to acylate proteins or other biomolecules in vitro to study the effects of this modification.

Conclusion

While direct experimental data for this compound is scarce, its chemical properties can be reasonably predicted based on the known chemistry of its precursors and analogous compounds. It is expected to be a reactive acylating agent, susceptible to hydrolysis, and can likely be synthesized through both chemical and enzymatic methods. Its potential role in microbial metabolism and its utility as a research tool in enzymology and chemical biology warrant further investigation. This guide provides a foundational understanding for researchers interested in exploring the chemistry and potential applications of this fluorinated acyl-CoA.

References

The Pivotal Role of 2-Fluorobenzoyl-CoA in Microbial Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organofluorine compounds are increasingly prevalent in pharmaceuticals, agrochemicals, and industrial materials, leading to their accumulation in the environment. The microbial degradation of these xenobiotics is a critical area of research, with 2-Fluorobenzoyl-CoA emerging as a key intermediate in the anaerobic breakdown of 2-fluorobenzoate. This technical guide provides an in-depth exploration of the metabolic fate of this compound in microorganisms, detailing the enzymatic machinery, biochemical transformations, and experimental methodologies used to elucidate these pathways. A comprehensive understanding of these processes is vital for developing novel bioremediation strategies and for informing the design of more biodegradable fluorinated drugs.

Introduction

The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering organofluorine compounds highly stable and often recalcitrant to degradation. However, certain microorganisms have evolved sophisticated enzymatic systems to cleave this bond and utilize fluorinated aromatics as carbon and energy sources. The anaerobic degradation of 2-fluorobenzoate proceeds through its activation to the coenzyme A (CoA) thioester, this compound. This central intermediate is then funneled into a modified benzoyl-CoA pathway, a key metabolic route for the anaerobic catabolism of a wide range of aromatic compounds. This guide will dissect the journey of this compound, from its formation to the eventual expulsion of the fluoride ion and the complete mineralization of the carbon skeleton.

The Anaerobic Degradation Pathway of this compound

The anaerobic degradation of 2-fluorobenzoate is initiated by its conversion to this compound, a reaction catalyzed by a benzoate-CoA ligase. This activation step is crucial as it prepares the stable aromatic ring for subsequent reductive attacks. The core of the pathway involves a series of enzymatic reactions that ultimately lead to the defluorination and breakdown of the molecule.

Key Enzymatic Steps

The metabolic cascade for this compound involves three principal enzymatic activities that work in concert:

-

Benzoyl-CoA Reductase (BCR): This key enzyme catalyzes the ATP-dependent reduction of the aromatic ring of this compound to a fluorinated cyclic dienoyl-CoA. This dearomatization is a critical step, as it destabilizes the aromatic system and makes the molecule susceptible to further enzymatic modification.

-

Enoyl-CoA Hydratases/Hydrolases: A fascinating aspect of this pathway is the promiscuous activity of certain enoyl-CoA hydratases and hydrolases. These enzymes, typically involved in the standard benzoyl-CoA pathway, can act on the fluorinated dienoyl-CoA intermediates. Their action leads to the formation of an unstable α-fluorohydrin, which spontaneously eliminates a fluoride ion (HF) to generate a ketone. This enzymatic defluorination is a pivotal discovery in understanding the microbial breakdown of organofluorines. Specifically, dienoyl-CoA hydratase (DCH) and 6-oxo-1-enoyl-CoA hydrolase (OAH) have been implicated in this crucial defluorination step.

-

Downstream Processing: Following defluorination, the resulting non-fluorinated intermediates are channeled into the conventional benzoyl-CoA degradation pathway. This involves a series of reactions including hydrolysis and β-oxidation-like steps, ultimately leading to the formation of central metabolites like acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.

The proposed metabolic pathway is illustrated in the following diagram:

Caption: Anaerobic degradation pathway of this compound.

Quantitative Data

The efficiency of the enzymatic reactions is critical for the overall rate of 2-fluorobenzoate degradation. The following table summarizes the available quantitative data for the key enzymes involved in this pathway.

| Enzyme | Organism | Substrate | Parameter | Value | Reference |

| Benzoate-CoA Ligase | Pseudomonas sp. | 2-Fluorobenzoate | - | Active | [1][2] |

| Benzoyl-CoA Reductase (BCR) | Thauera aromatica | This compound | Conversion Rate | 130 mU mg⁻¹ | [3] |

| Benzoyl-CoA Reductase (BCR) | Thauera aromatica | Benzoyl-CoA | Apparent K_m | 15 µM | [4] |

| Benzoyl-CoA Reductase (BCR) | Thauera aromatica | ATP | Apparent K_m | 0.6 mM | [4] |

| Dienoyl-CoA Hydratase (DCH) | Thauera aromatica | 2-F-1,5-dienoyl-CoA | - | Active, leads to defluorination | |

| 6-Oxo-1-enoyl-CoA Hydrolase (OAH) | Thauera aromatica | 2-F-6-OH-1-enoyl-CoA | - | Active, leads to defluorination | |

| 6-Oxo-1-enoyl-CoA Hydrolase (OAH) | Thauera aromatica | 2-F-1,5-dienoyl-CoA isomers | Overall formation rate of 3-OH-pimeloyl-CoA and 2-F-6-OH-1-enoyl-CoA | 19.2 mU mg⁻¹ |

Experimental Protocols

The elucidation of the this compound metabolic pathway has relied on a combination of microbiological, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Cultivation of Microorganisms and Cell Suspension Experiments

-

Microorganism: Thauera aromatica K172.

-

Growth Medium: A mineral salt medium with 2-fluorobenzoate or benzoate as the sole carbon source under denitrifying (anaerobic) conditions.

-

Cultivation Conditions: Cells are grown in an anaerobic chamber at 30°C.

-

Cell Harvesting: Cells are harvested in the late exponential growth phase by centrifugation.

-

Cell Suspension: The cell pellet is washed and resuspended in an anaerobic buffer (e.g., potassium phosphate buffer with reducing agents like dithiothreitol).

-

Substrate Consumption Assay: The cell suspension is incubated with 2-fluorobenzoate and/or benzoate, and samples are taken at different time points to monitor substrate depletion using High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for cell suspension experiments.

Enzyme Assays

-

Enoyl-CoA Hydratase Activity:

-

Principle: The hydration of the double bond in an enoyl-CoA substrate leads to a decrease in absorbance at a specific wavelength.

-

Reaction Mixture: A typical assay mixture contains Tris-HCl buffer (pH 8.0) and the enoyl-CoA substrate (e.g., crotonyl-CoA as a model substrate).

-

Procedure: The reaction is initiated by adding the enzyme solution, and the decrease in absorbance at 263 nm is monitored spectrophotometrically at 30°C.

-

Calculation: The enzyme activity is calculated using the molar extinction coefficient of the enoyl-thioester bond (ε₂₆₃ = 6.7 x 10³ M⁻¹ cm⁻¹).

-

-

Benzoyl-CoA Reductase Activity:

-

Principle: A spectrophotometric assay that is dependent on MgATP and a strong reductant.

-

Electron Donor: Reduced methyl viologen can be used as an artificial electron donor.

-

Procedure: The assay is performed under strictly anaerobic conditions, and the oxidation of the electron donor is monitored.

-

Analysis of CoA Thioesters by LC-MS/MS

-

Extraction: Intracellular CoA thioesters are extracted from microbial cells using methods that quickly quench metabolic activity, often involving cold solvents like methanol or acetonitrile.

-

Chromatographic Separation:

-

Column: A porous reversed-phase column (e.g., Gemini C18) is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., formic acid adjusted to pH 8.1 with ammonium hydroxide) and an organic solvent (e.g., methanol) is employed.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

-

Analysis: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode allows for highly sensitive and specific quantification of different CoA thioesters based on their specific precursor-to-product ion transitions.

-

Caption: Workflow for CoA thioester analysis by LC-MS/MS.

Regulation of the Pathway

The expression of the genes encoding the enzymes of the benzoyl-CoA pathway is typically induced by the presence of aromatic substrates like benzoate. In Rhodopseudomonas palustris, the regulation involves regulator proteins of the MarR and Fnr families, which respond to benzoate and oxygen levels, respectively. While the specific regulation of the pathway in response to 2-fluorobenzoate has not been fully elucidated, it is likely that similar regulatory mechanisms are at play. The presence of the fluorinated substrate likely induces the expression of the necessary catabolic genes. Further research is needed to identify the specific transcriptional regulators and the signaling molecules involved in the response to fluorinated aromatic compounds.

Implications for Drug Development and Bioremediation

The microbial metabolism of this compound has significant implications for both environmental science and pharmaceutical development.

-

Bioremediation: Understanding the enzymatic basis of C-F bond cleavage opens up possibilities for developing engineered microorganisms with enhanced capabilities for degrading persistent organofluorine pollutants. The promiscuity of existing enzymes in the benzoyl-CoA pathway suggests that this metabolic route could be a prime target for protein engineering to improve the degradation of a wider range of fluorinated compounds.

-

Drug Development: For drug development professionals, knowledge of these metabolic pathways is crucial for designing fluorinated drug candidates with improved biodegradability. By understanding how microorganisms can dismantle these molecules, it may be possible to incorporate structural features that render the drugs more susceptible to microbial degradation after their therapeutic use, thus reducing their environmental persistence.

Conclusion

This compound stands as a central hub in the anaerobic microbial degradation of 2-fluorobenzoate. Its transformation through a modified benzoyl-CoA pathway, featuring a remarkable enzymatic defluorination step, highlights the metabolic versatility of microorganisms. The detailed understanding of this pathway, from the enzymes and their kinetics to the underlying regulatory networks, is paramount. Continued research in this area will not only deepen our fundamental knowledge of microbial catabolism but also provide the tools necessary to address the environmental challenges posed by organofluorine compounds and to design the next generation of environmentally benign pharmaceuticals.

References

- 1. Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of halobenzoate-degrading, denitrifying Azoarcus and Thauera isolates and description of Thauera chlorobenzoica sp. nov - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzoyl Coenzyme A Pathway-Mediated Metabolism of meta-Hydroxy-Aromatic Acids in Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Co-metabolism of fluorobenzoates by natural microbial populations - PMC [pmc.ncbi.nlm.nih.gov]

The Anaerobic Degradation of 2-Fluorobenzoate: A Technical Guide to the Discovery and Significance of 2-Fluorobenzoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anaerobic biodegradation pathway of 2-fluorobenzoate, a persistent environmental pollutant. The central focus is on the key intermediate, 2-Fluorobenzoyl-CoA, detailing its discovery, enzymatic processing, and overall significance in the bioremediation of fluorinated aromatic compounds. This document synthesizes key research findings, presenting quantitative data in a structured format, providing detailed experimental methodologies, and visualizing the core biochemical pathway.

Discovery and Significance

The anaerobic degradation of aromatic compounds is a critical biogeochemical process, and understanding the fate of halogenated variants is of significant environmental and industrial relevance. For years, the anaerobic breakdown of fluorinated aromatic compounds was considered a challenging and slow process. However, research has unveiled that certain denitrifying bacteria, most notably Thauera aromatica, are capable of utilizing 2-fluorobenzoate as a sole carbon and energy source under anoxic conditions.[1][2][3] This discovery opened a new frontier in bioremediation, highlighting a novel enzymatic strategy for C-F bond cleavage, a notoriously stable chemical bond.

The key to this metabolic feat lies in the activation of 2-fluorobenzoate to its coenzyme A (CoA) thioester, this compound.[2] This activation is the gateway to a specialized benzoyl-CoA degradation pathway. Unlike many dehalogenation reactions that occur as the initial step, the defluorination in this pathway happens later, after the aromatic ring has been destabilized. This process involves the stoichiometric release of fluoride ions, indicating a complete cleavage of the C-F bond.[1] The elucidation of this pathway not only provides a deeper understanding of microbial metabolism but also offers potential enzymatic tools for the development of novel bioremediation strategies and biocatalysts.

The Anaerobic Degradation Pathway of this compound

The anaerobic degradation of 2-fluorobenzoate in denitrifying bacteria like Thauera aromatica proceeds through a modified benzoyl-CoA pathway. The central intermediate, this compound, undergoes a series of enzymatic transformations leading to ring cleavage and eventual mineralization.

Pathway Overview

The degradation can be summarized in the following key steps:

-

Activation: 2-Fluorobenzoate is activated to this compound by a promiscuous benzoate-CoA ligase.

-

Dearomatization: The aromatic ring of this compound is reduced by an ATP-dependent benzoyl-CoA reductase (BCR).

-

Hydration and Defluorination: The resulting fluorinated dienoyl-CoA is then acted upon by a series of hydratases and hydrolases, which ultimately catalyze the cleavage of the carbon-fluorine bond.

The following diagram illustrates the core enzymatic steps in the anaerobic degradation of this compound.

Caption: Anaerobic degradation pathway of this compound.

Quantitative Data

The following tables summarize key quantitative data from studies on the anaerobic degradation of 2-fluorobenzoate and the enzymes involved.

Table 1: Growth and Substrate Utilization of Thauera aromatica K172

| Substrate | Doubling Time (h) | Substrate Consumption Rate (µmol min⁻¹ (mg protein)⁻¹) |

| Benzoate | ~10 | Not explicitly stated in provided search results |

| 2-Fluorobenzoate | ~20-30 | Not explicitly stated in provided search results |

Data synthesized from growth curves presented in scientific literature.

Table 2: Kinetic Properties of Key Enzymes

| Enzyme | Substrate | Apparent Kₘ (µM) | Vₘₐₓ or Specific Activity | Organism |

| Benzoate-CoA Ligase | Benzoate | - | High activity | Thauera aromatica |

| 2-Fluorobenzoate | - | 94% relative to benzoate | Thauera aromatica | |

| Benzoyl-CoA Reductase | Benzoyl-CoA | 15 | 0.55 µmol min⁻¹ mg⁻¹ | Thauera aromatica K172 |

| ATP | 600 | - | Thauera aromatica K172 | |

| Enoyl-CoA Hydratase (DCH) | 1,5-Dienoyl-CoA | - | 107 ± 12 U mg⁻¹ | Recombinant (T. aromatica) |

Kₘ and Vₘₐₓ values are highly dependent on assay conditions. Data extracted from various sources.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and its degradation pathway.

Synthesis of this compound

This protocol is a generalized method based on standard procedures for synthesizing acyl-CoA esters.

Materials:

-

2-Fluorobenzoic acid

-

Oxalyl chloride or Thionyl chloride

-

Anhydrous tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Coenzyme A trilithium salt

-

Sodium bicarbonate solution (10%)

-

Reverse-phase HPLC system

Procedure:

-

Activation of 2-Fluorobenzoic Acid:

-

In a dry, nitrogen-flushed round-bottom flask, dissolve 2-fluorobenzoic acid in anhydrous THF.

-

Add a catalytic amount of DMF.

-

Slowly add an excess (e.g., 1.5 equivalents) of oxalyl chloride or thionyl chloride dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases. The formation of 2-fluorobenzoyl chloride is complete.

-

Remove the solvent and excess reagent under vacuum.

-

-

Thioesterification with Coenzyme A:

-

Dissolve the crude 2-fluorobenzoyl chloride in a minimal amount of anhydrous THF.

-

In a separate flask, dissolve coenzyme A trilithium salt in a cold 10% sodium bicarbonate solution.

-

Slowly add the 2-fluorobenzoyl chloride solution to the vigorously stirred coenzyme A solution at 4°C. Maintain the pH between 7.5 and 8.5 by adding more sodium bicarbonate solution if necessary.

-

Stir the reaction mixture for 30-60 minutes at 4°C.

-

-

Purification:

-

Purify the resulting this compound by reverse-phase HPLC using a C18 column.

-

Use a gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile (with 0.1% trifluoroacetic acid) for elution.

-

Monitor the elution at 260 nm (adenine moiety of CoA) and the specific absorbance maximum for the 2-fluorobenzoyl moiety.

-

Collect the fractions containing the product, pool them, and lyophilize to obtain pure this compound.

-

-

Characterization:

-

Confirm the identity and purity of the product using mass spectrometry (e.g., ESI-MS) and UV-Vis spectrophotometry.

-

Purification of Benzoate-CoA Ligase from Thauera aromatica

This protocol is a summary of the purification procedure described in the literature.

Materials:

-

Cell paste of T. aromatica grown anaerobically on benzoate or 2-aminobenzoate.

-

Buffer A: 50 mM Tris-HCl (pH 7.8), 10 mM MgCl₂, 2 mM dithiothreitol.

-

DEAE-Sepharose column

-

Phenyl-Sepharose column

-

Mono Q column (FPLC)

-

Ammonium sulfate

Procedure:

-

Cell Lysis:

-

Resuspend the cell paste in Buffer A and lyse the cells by sonication or French press.

-

Centrifuge the lysate at high speed (e.g., 100,000 x g) to obtain a clear cell extract.

-

-

Ammonium Sulfate Precipitation:

-

Fractionally precipitate the proteins in the cell extract by slowly adding solid ammonium sulfate. Collect the fraction that precipitates between 40% and 70% saturation.

-

Resuspend the pellet in a minimal volume of Buffer A and dialyze against the same buffer.

-

-

Anion Exchange Chromatography:

-

Apply the dialyzed protein solution to a DEAE-Sepharose column equilibrated with Buffer A.

-

Elute the proteins with a linear gradient of NaCl (e.g., 0-500 mM) in Buffer A.

-

Assay the fractions for benzoate-CoA ligase activity and pool the active fractions.

-

-

Hydrophobic Interaction Chromatography:

-

Add ammonium sulfate to the pooled active fractions to a final concentration of 1 M.

-

Apply the sample to a Phenyl-Sepharose column equilibrated with Buffer A containing 1 M ammonium sulfate.

-

Elute with a decreasing linear gradient of ammonium sulfate (1-0 M) in Buffer A.

-

Pool the active fractions.

-

-

High-Resolution Anion Exchange Chromatography:

-

Dialyze the pooled fractions against Buffer A and apply to a Mono Q column on an FPLC system.

-

Elute with a shallow NaCl gradient in Buffer A.

-

The benzoate-CoA ligase should elute as a single, sharp peak.

-

Assess the purity of the final preparation by SDS-PAGE.

-

Assay for Enoyl-CoA Hydratase Activity

This is a general spectrophotometric assay for enoyl-CoA hydratase activity.

Materials:

-

Purified or partially purified enoyl-CoA hydratase.

-

Assay buffer: 50 mM Tris-HCl (pH 8.0).

-

Crotonyl-CoA (or a fluorinated enoyl-CoA substrate).

-

UV-Vis spectrophotometer.

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing the assay buffer and crotonyl-CoA to a final concentration of 0.25 mM.

-

Initiate the reaction by adding a small volume of the enzyme solution.

-

Monitor the decrease in absorbance at 263 nm at a constant temperature (e.g., 30°C). This decrease corresponds to the hydration of the enoyl-thioester bond of crotonyl-CoA.

-

Calculate the enzyme activity using the molar extinction coefficient of the enoyl-thioester bond (ε₂₆₃ = 6.7 x 10³ M⁻¹ cm⁻¹).

Mandatory Visualization: Experimental Workflow and Logical Relationships

The following diagrams, created using the DOT language, visualize key experimental workflows and logical relationships in the study of this compound degradation.

Caption: A generalized workflow for the purification of enzymes.

Caption: Logical flow for confirming anaerobic defluorination.

References

- 1. researchgate.net [researchgate.net]

- 2. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of halobenzoate-degrading, denitrifying Azoarcus and Thauera isolates and description of Thauera chlorobenzoica sp. nov - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Gateway: A Technical Guide to the Formation of 2-Fluorobenzoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of 2-Fluorobenzoyl-CoA is a critical activation step in the microbial degradation of 2-fluorobenzoate, a halogenated aromatic compound of environmental and pharmaceutical relevance. Understanding the enzymatic machinery that catalyzes this reaction is paramount for applications in bioremediation, biocatalysis, and the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the enzymatic synthesis of this compound, detailing the key enzymes, their kinetic properties, the downstream metabolic pathway, and the experimental protocols for their study.

Core Enzymology: The Role of Acyl-CoA Ligases

The conversion of 2-fluorobenzoate to its coenzyme A (CoA) thioester, this compound, is predominantly catalyzed by a class of enzymes known as acyl-CoA ligases (also referred to as synthetases). These enzymes activate the carboxyl group of 2-fluorobenzoate at the expense of ATP, facilitating its entry into subsequent metabolic pathways.

Notably, the enzymatic activity is often attributed to promiscuous benzoate-CoA ligases or 2-aminobenzoate-CoA ligases, which, in addition to their primary substrates, can efficiently activate 2-fluorobenzoate. Several bacterial species, including those from the genera Thauera, Pseudomonas, and Rhodopseudomonas, have been identified to possess these versatile enzymes.

Quantitative Data on Substrate Specificity

The following table summarizes the substrate specificity of various CoA ligases for 2-fluorobenzoate relative to their preferred substrate, benzoate.

| Enzyme | Organism | Relative Activity with 2-Fluorobenzoate (%) | Apparent Km for 2-Fluorobenzoate (µM) | Reference |

| Benzoate-CoA Ligase | Thauera aromatica | 94 | Not Reported | [1] |

| Benzoate-CoA Ligase (E1) | Pseudomonas sp. | Active | Lower Km than benzoate | [2][3] |

| 2-Aminobenzoate-CoA Ligase (E2) | Pseudomonas sp. | Active | Not Reported | [2][3] |

| Benzoate-CoA Ligase | Rhodopseudomonas palustris | High Specificity | Not Reported |

The Metabolic Fate of this compound

Once formed, this compound enters a specialized anaerobic degradation pathway. The initial steps are crucial for the destabilization of the aromatic ring, setting the stage for defluorination.

Signaling Pathway Diagram

Caption: Anaerobic degradation pathway of 2-fluorobenzoate.

The anaerobic degradation of 2-fluorobenzoate is initiated by its activation to this compound. This is followed by the dearomatization of the benzene ring by benzoyl-CoA reductase (BCR), a key enzyme in anaerobic aromatic metabolism. The resulting 2-fluoro-cyclohexa-1,5-diene-1-carbonyl-CoA (2-F-1,5-dienoyl-CoA) is then a substrate for enoyl-CoA hydratases, such as dienoyl-CoA hydratase (DCH) and the bifunctional 6-oxo-1-enoyl-CoA hydrolase (OAH). These enzymes catalyze the hydration of the dienoyl-CoA, leading to the formation of fluorinated intermediates that spontaneously eliminate fluoride, a critical step in the detoxification of the compound. The resulting non-fluorinated intermediates are further metabolized and enter central metabolic pathways.

Experimental Protocols

Purification of Benzoate-CoA Ligase from Thauera aromatica

The following protocol is a synthesized methodology based on established procedures for the purification of benzoate-CoA ligase.

1. Cell Lysis and Preparation of Cell-Free Extract:

- Harvest bacterial cells grown on a benzoate-containing medium via centrifugation.

- Resuspend the cell pellet in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.8, containing 2 mM MgCl2 and 2 mM dithiothreitol).

- Lyse the cells using a French press or sonication.

- Clarify the lysate by ultracentrifugation to obtain the crude cell-free extract.

2. Ammonium Sulfate Precipitation:

- Slowly add solid ammonium sulfate to the cell-free extract with constant stirring to achieve a specific saturation (e.g., 35-55%).

- Collect the precipitated protein by centrifugation.

- Resuspend the pellet in a minimal volume of the starting buffer and dialyze against the same buffer to remove excess ammonium sulfate.

3. Chromatographic Separations:

- Anion Exchange Chromatography: Load the dialyzed protein solution onto a DEAE-Sepharose or similar anion exchange column. Elute the bound proteins with a linear gradient of KCl. Collect fractions and assay for benzoate-CoA ligase activity.

- Hydrophobic Interaction Chromatography: Pool the active fractions and apply them to a Phenyl-Sepharose or similar hydrophobic interaction column. Elute with a decreasing salt gradient.

- Affinity Chromatography: As a final polishing step, use an affinity matrix such as Reactive Red 120-agarose or a substrate-analog-based resin. Elute the purified enzyme with a high concentration of salt or the substrate (e.g., benzoate).

4. Purity Assessment:

- Analyze the purity of the final enzyme preparation by SDS-PAGE. A single band corresponding to the expected molecular weight of benzoate-CoA ligase (approximately 57-60 kDa for the monomer) indicates successful purification.

Enzyme Assay for this compound Formation

A continuous spectrophotometric coupled enzyme assay is commonly employed to determine the activity of benzoate-CoA ligase.

Principle: The formation of AMP during the CoA ligation reaction is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 or 365 nm. The coupling enzymes are myokinase, pyruvate kinase, and lactate dehydrogenase.

Reaction Mixture (1 mL total volume):

-

100 mM Tris-HCl buffer (pH 7.8)

-

10 mM KCl

-

2.5 mM MgCl2

-

10 mM phosphoenolpyruvate

-

0.5 mM ATP

-

0.25 mM Coenzyme A

-

0.2 mM NADH

-

2 units myokinase

-

2 units pyruvate kinase

-

2 units lactate dehydrogenase

-

0.1 mM 2-fluorobenzoate (or other substrate)

-

Enzyme sample

Procedure:

-

Combine all reagents except the substrate in a cuvette and incubate at the desired temperature (e.g., 30°C) for 5 minutes to allow for the depletion of any endogenous pyruvate or ADP.

-

Initiate the reaction by adding the substrate (2-fluorobenzoate).

-

Monitor the decrease in absorbance at 340 nm or 365 nm over time using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of NADH oxidation (extinction coefficient of NADH at 340 nm is 6.22 mM-1cm-1).

Experimental and Analytical Workflows

Workflow for Enzyme Characterization

Caption: General workflow for enzyme characterization.

Analytical Method: HPLC-MS for this compound Detection

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the detection and quantification of acyl-CoA thioesters.

Sample Preparation:

-

Quench enzymatic reactions with an appropriate agent (e.g., perchloric acid or organic solvent).

-

Centrifuge to remove precipitated protein.

-

The supernatant can be directly analyzed or further purified using solid-phase extraction (SPE).

HPLC Conditions (Illustrative):

-

Column: C18 reverse-phase column.

-

Mobile Phase A: Aqueous buffer (e.g., ammonium acetate or formic acid in water).

-

Mobile Phase B: Organic solvent (e.g., acetonitrile or methanol).

-

Gradient: A suitable gradient from high aqueous to high organic mobile phase to elute compounds of varying polarity.

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in positive or negative ion mode.

-

Analysis: Full scan mode for identification or selected reaction monitoring (SRM) for targeted quantification. The SRM transition for this compound would involve the precursor ion (the molecular weight of this compound) and a characteristic fragment ion.

Conclusion

The enzymatic formation of this compound is a pivotal step in the microbial metabolism of 2-fluorobenzoate. This process is primarily mediated by promiscuous benzoate-CoA ligases found in various bacterial species. A thorough understanding of the enzymes involved, their kinetic properties, and the subsequent metabolic pathway is essential for harnessing these biological systems for biotechnological applications. The detailed experimental protocols and analytical workflows provided in this guide offer a solid foundation for researchers and professionals in the fields of biochemistry, microbiology, and drug development to further explore and utilize this fascinating enzymatic transformation.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Purification and characterization of benzoate-coenzyme A ligase and 2-aminobenzoate-coenzyme A ligases from a denitrifying Pseudomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purification and characterization of benzoate-coenzyme A ligase and 2-aminobenzoate-coenzyme A ligases from a denitrifying Pseudomonas sp - PMC [pmc.ncbi.nlm.nih.gov]

Core Principles of 2-Fluorobenzoate Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles governing the microbial metabolism of 2-fluorobenzoate, a halogenated aromatic compound of significant environmental and pharmaceutical interest. Understanding its metabolic fate is crucial for applications in bioremediation, drug development, and toxicology. This document provides a comprehensive overview of the aerobic and anaerobic degradation pathways, key enzymatic players, quantitative metabolic data, and detailed experimental protocols for studying these processes.

Aerobic Metabolism of 2-Fluorobenzoate

Under aerobic conditions, the primary pathway for 2-fluorobenzoate degradation involves an initial dioxygenase-catalyzed reaction that results in the removal of the fluorine substituent and the formation of catechol. This process is typically carried out by various bacterial strains, including species of Pseudomonas and Alcaligenes.[1][2]

The key enzymatic steps are:

-

Dioxygenation: 2-Fluorobenzoate is first attacked by a benzoate dioxygenase, a multi-component enzyme system. This enzyme incorporates both atoms of molecular oxygen into the aromatic ring, leading to the formation of an unstable diol intermediate, 6-fluoro-3,5-cyclohexadiene-1,2-diol-1-carboxylic acid.[1]

-

Dehalogenation and Aromatization: This intermediate is then rearomatized to catechol by the action of dihydrodihydroxybenzoate dehydrogenase, with the concomitant elimination of the fluoride ion.[1]

-

Ring Cleavage: The resulting catechol is a common intermediate in the degradation of many aromatic compounds and is subsequently funneled into the central metabolism, typically via the ortho- or meta-cleavage pathway, leading to intermediates of the tricarboxylic acid (TCA) cycle.[1]

A critical aspect of this pathway is the regioselectivity of the initial dioxygenation. An attack at the 1,2-position leads to productive degradation to catechol, while an attack at other positions can lead to the formation of dead-end metabolites like 2-fluoro-cis,cis-muconic acid. In some adapted bacterial strains, the regioselectivity of the dioxygenase is significantly shifted towards the productive 1,2-attack. For instance, in adapted Pseudomonas sp. B13, approximately 97% of 2-fluorobenzoate is converted to catechol.

Quantitative Data: Aerobic Metabolism

| Parameter | Organism | Value | Reference |

| 2-Fluorobenzoate to Catechol Conversion | Alcaligenes eutrophus B9 | ~84% | |

| 2-Fluorobenzoate to Catechol Conversion (adapted) | Pseudomonas sp. B13 | ~97% | |

| Growth Rate (µ) on Benzoate | Alcaligenes eutrophus | 0.51 h⁻¹ | |

| Biomass Yield (Yx/benzoate) | Alcaligenes eutrophus | 0.56 mol C/mol C | |

| Optimal Growth pH | Pseudomonas fluorescens | 6.0 | |

| Optimal Growth Temperature | Pseudomonas fluorescens | 37°C |

Signaling Pathway: Aerobic Degradation of 2-Fluorobenzoate

Caption: Aerobic metabolic pathway of 2-fluorobenzoate to TCA cycle intermediates.

Anaerobic Metabolism of 2-Fluorobenzoate

In the absence of oxygen, the degradation of 2-fluorobenzoate proceeds through a distinct pathway, primarily observed in denitrifying bacteria such as Thauera aromatica and certain Pseudomonas species. The central strategy involves the activation of the aromatic ring followed by reductive dearomatization.

The key steps in the anaerobic pathway are:

-

Activation to Coenzyme A Thioester: The metabolic pathway is initiated by the activation of 2-fluorobenzoate to 2-fluorobenzoyl-CoA. This reaction is catalyzed by a benzoate-coenzyme A ligase (also known as benzoyl-CoA synthetase) and requires ATP and Coenzyme A.

-

Reductive Dehalogenation/Dearomatization: The this compound then enters the benzoyl-CoA pathway. In some cases, a reductive dehalogenation can occur, catalyzed by a benzoyl-CoA reductase, to yield benzoyl-CoA. Alternatively, the fluorinated ring can be reduced, leading to fluorinated cyclic dienoyl-CoA intermediates. The exact mechanism of fluoride removal can vary between different microorganisms.

-

Ring Opening and Beta-Oxidation: Following dearomatization, the ring is opened, and the resulting aliphatic chain is further metabolized through a modified β-oxidation pathway, ultimately yielding acetyl-CoA, which enters the central metabolism.

Quantitative Data: Anaerobic Metabolism

| Parameter | Organism | Substrate | Km | Reference |

| Benzoate-CoA Ligase | Thauera aromatica | Benzoate | 0.05 - 1 mM | |

| Benzoate-CoA Ligase | Thauera aromatica | CoA | 0.05 - 0.6 mM | |

| Benzoate-CoA Ligase | Thauera aromatica | ATP | 0.05 - 4 mM | |

| Hydroxyhydroquinone-dehydrogenating activity | Thauera aromatica AR-1 | 3,5-dihydroxybenzoate | 74 nmol min⁻¹(mg protein)⁻¹ |

Signaling Pathway: Anaerobic Degradation of 2-Fluorobenzoate

Caption: Anaerobic metabolic pathway of 2-fluorobenzoate to acetyl-CoA.

Experimental Protocols

Microbial Degradation of 2-Fluorobenzoate

This protocol outlines the general procedure for assessing the ability of a microbial culture to degrade 2-fluorobenzoate.

Materials:

-

Bacterial strain of interest

-

Basal salts medium

-

2-Fluorobenzoate stock solution (filter-sterilized)

-

Sterile culture flasks

-

Shaking incubator

-

Spectrophotometer

-

Centrifuge and sterile centrifuge tubes

-

Syringe filters (0.22 µm)

Procedure:

-

Prepare Inoculum: Grow a pre-culture of the bacterial strain in a suitable rich medium (e.g., Luria-Bertani broth) to the late exponential phase.

-

Inoculation: Harvest the cells by centrifugation, wash twice with sterile basal salts medium, and resuspend in the same medium to a desired optical density (e.g., OD₆₀₀ of 1.0).

-

Set up Degradation Cultures: In sterile flasks, add basal salts medium and supplement with 2-fluorobenzoate as the sole carbon source to a final concentration of, for example, 1 mM.

-

Inoculate: Inoculate the flasks with the washed cell suspension. Include an uninoculated control flask to monitor for abiotic degradation.

-

Incubation: Incubate the flasks in a shaking incubator at the optimal temperature and shaking speed for the specific bacterial strain (e.g., 30°C and 150 rpm for Pseudomonas).

-

Sampling: At regular time intervals, aseptically withdraw samples from each flask.

-

Analysis:

-

Measure the optical density at 600 nm (OD₆₀₀) to monitor bacterial growth.

-

Centrifuge a portion of the sample to pellet the cells.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Analyze the supernatant for the disappearance of 2-fluorobenzoate and the appearance of metabolites using HPLC, GC-MS, or LC-MS/MS.

-

Experimental Workflow: Microbial Degradation Study

Caption: Workflow for a typical microbial degradation experiment.

Benzoate Dioxygenase Activity Assay

This spectrophotometric assay measures the activity of benzoate dioxygenase by monitoring the substrate-dependent oxidation of NADH.

Materials:

-

Cell-free extract containing benzoate dioxygenase

-

100 mM Phosphate buffer (pH 7.0)

-

NADH stock solution

-

2-Fluorobenzoate stock solution

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare Reaction Mixture: In a cuvette, prepare a reaction mixture containing phosphate buffer, NADH (to a final concentration of ~430 µM), and the cell-free extract.

-

Background Reading: Place the cuvette in the spectrophotometer and record the background rate of NADH oxidation at 340 nm (ε = 6.22 mM⁻¹ cm⁻¹).

-

Initiate Reaction: Start the reaction by adding 2-fluorobenzoate to the cuvette (to a final concentration of ~100 µM) and mix immediately.

-

Measure Activity: Continuously monitor the decrease in absorbance at 340 nm over time.

-

Calculate Specific Activity: The specific activity is calculated as the amount of NADH oxidized per minute per milligram of protein in the cell-free extract. One unit of activity is defined as the consumption of 1 µmol of O₂ per minute, which corresponds to the oxidation of 1 µmol of NADH.

Analytical Methods for Metabolite Detection

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., Zorbax SB-Aq, 5 µm, 4.6 x 250 mm)

Mobile Phase:

-

Solvent A: 0.1% Triethylamine in water, pH adjusted to 4.0 with orthophosphoric acid.

-

Solvent B: Acetonitrile:Methanol:Water (700:200:100 v/v/v).

-

A gradient elution is typically used, for example: 0-5 min, 5% B; 35 min, 50% B; 45-55 min, 90% B; 60-65 min, 5% B.

Detection:

-

UV detection at 205 nm.

Sample Preparation:

-

Filter the aqueous sample through a 0.22 µm syringe filter before injection.

Sample Preparation (SPE and Derivatization):

-

Solid-Phase Extraction (SPE): Acidify the water sample and pass it through a hydrophilic-lipophilic-balanced (HLB) reversed-phase SPE cartridge. Elute the retained compounds with methanol.

-

Derivatization: Evaporate the eluate and derivatize the residue to form methyl esters using BF₃·MeOH at 64°C for 24 hours.

Instrumentation:

-

GC-MS system with a suitable capillary column (e.g., DB-5ms).

Analysis:

-

The fluorobenzoic acid methyl esters are separated by GC and detected by MS in selected ion monitoring (SIM) mode for high sensitivity and specificity.

Instrumentation:

-

LC-MS/MS system with an electrospray ionization (ESI) source.

-

C18 or phenyl reverse-phase column.

Mobile Phase:

-

A gradient of methanol or acetonitrile and water, often with a modifier like formic acid or ammonium formate.

Detection:

-

Operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. The transition from the precursor ion (deprotonated molecule [M-H]⁻) to a specific product ion is monitored.

Sample Preparation:

-

For complex matrices, solid-phase extraction may be necessary to remove interferences and concentrate the analytes.

Conclusion

The metabolism of 2-fluorobenzoate is a well-studied process involving distinct aerobic and anaerobic pathways. The initial enzymatic attack, either by a dioxygenase or a CoA ligase, is the critical step that commits the compound to degradation. Understanding these pathways and the enzymes involved is essential for developing effective bioremediation strategies and for predicting the metabolic fate of fluorinated pharmaceuticals. The experimental protocols provided in this guide offer a framework for researchers to investigate and quantify the microbial metabolism of 2-fluorobenzoate and related compounds.

References

The Microbial Gauntlet: A Technical Guide to the Biodegradation of Fluorinated Aromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into aromatic compounds has revolutionized the pharmaceutical and agrochemical industries, bestowing enhanced metabolic stability and bioactivity upon molecules. However, this same stability, conferred by the formidable strength of the carbon-fluorine (C-F) bond, presents a significant environmental challenge. This technical guide delves into the microbial mechanisms that nature has evolved to dismantle these recalcitrant molecules, providing an in-depth overview of the biodegradation pathways, key enzymatic players, and the environmental factors that govern these processes.

The Challenge of the Carbon-Fluorine Bond

The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[1] This inherent stability makes fluorinated aromatic compounds resistant to both chemical and biological degradation.[2][3] Microorganisms, however, have developed sophisticated strategies to overcome this energetic barrier, often employing a "metabolic activation" approach. This involves enzymatic modification of the molecule at positions other than the C-F bond, which can destabilize the bond and facilitate its eventual cleavage.[4][5]

Aerobic Biodegradation Pathways

Under aerobic conditions, the primary mechanism for initiating the degradation of fluorinated aromatic compounds is through the action of oxygenase enzymes. These enzymes incorporate one or two atoms of molecular oxygen into the aromatic ring, leading to the formation of hydroxylated intermediates.

A common strategy involves the conversion of fluorinated aromatics to fluorinated catechols. For instance, the degradation of fluorobenzene by Rhizobiales sp. strain F11 proceeds primarily through the formation of 4-fluorocatechol. This intermediate is then subject to ring cleavage by catechol 1,2-dioxygenase.

The position of the fluorine atom on the aromatic ring is a critical determinant of the subsequent metabolic fate. In some cases, the initial hydroxylation can lead to the direct elimination of the fluoride ion. For example, during the cometabolism of 2-fluorobenzoate by Pseudomonas sp. B13, the initial dioxygenation step results in the release of fluoride. In other instances, defluorination occurs later in the pathway, following ring cleavage.

dot

References

- 1. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]

- 2. 19F NMR study on the biodegradation of fluorophenols by various Rhodococcus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Operon Encoding Hydrolytic Dehalogenation of 4-Chlorobenzoate Is Transcriptionally Regulated by the TetR-Type Repressor FcbR and Its Ligand 4-Chlorobenzoyl Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Key Enzymes of the 2-Fluorobenzoyl-CoA Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core enzymes involved in the anaerobic degradation of 2-fluorobenzoate, a process initiated through the 2-Fluorobenzoyl-CoA (2-F-BzCoA) pathway. This pathway is of significant interest for bioremediation of fluorinated aromatic compounds and for understanding the metabolic fate of fluorinated drugs. This document details the key enzymes, their catalytic functions, quantitative data, and the experimental protocols for their characterization.

Introduction to the this compound Pathway

The anaerobic degradation of 2-fluorobenzoate is a multi-step enzymatic process that channels this fluorinated aromatic compound into the central benzoyl-CoA (BzCoA) degradation pathway. Unlike many aerobic degradation pathways that utilize oxygenases, this anaerobic pathway employs a series of unique enzymes to activate, dearomatize, and ultimately defluorinate the substrate. The key enzymes orchestrating this pathway are the promiscuous AMP-forming benzoate-CoA ligase, the class I benzoyl-CoA reductase, the 1,5-dienoyl-CoA hydratase, and the 6-oxo-1-enoyl-CoA hydrolase.

Key Enzymes and Their Catalytic Functions

The this compound pathway is initiated by the activation of 2-fluorobenzoate to its corresponding CoA thioester, followed by a series of reduction, hydration, and hydrolytic reactions that lead to the cleavage of the C-F bond and the opening of the aromatic ring.

AMP-forming Benzoate-CoA Ligase

The first committed step in the pathway is the activation of 2-fluorobenzoate to this compound. This reaction is catalyzed by a promiscuous AMP-forming benzoate-CoA ligase.[1][2][3] This enzyme utilizes ATP to adenylate the carboxyl group of 2-fluorobenzoate, which is then attacked by coenzyme A to form the high-energy thioester bond.

Class I Benzoyl-CoA Reductase (BCR)

The resulting 2-F-BzCoA is then dearomatized by a class I benzoyl-CoA reductase (BCR).[4][5] This enzyme catalyzes the ATP-dependent two-electron reduction of the aromatic ring of 2-F-BzCoA, yielding a mixture of 2-fluoro- and 6-fluoro-cyclohexa-1,5-diene-1-carboxyl-CoA (2-F-/6-F-1,5-dienoyl-CoA). It is important to note that BCR itself does not catalyze the defluorination step.

1,5-Dienoyl-CoA Hydratase (DCH)

The fluorinated dienoyl-CoA isomers are then hydrated by 1,5-dienoyl-CoA hydratase (DCH). This enzyme is a key player in the defluorination process. It catalyzes the hydration of the double bond in the cyclic dienoyl-CoA intermediates.

6-Oxo-1-enoyl-CoA Hydrolase (OAH)

Following the action of DCH and a subsequent dehydrogenase, 6-oxo-1-enoyl-CoA hydrolase (OAH) is involved in the downstream processing of the intermediates. This enzyme is also implicated in the defluorination mechanism through its hydrolytic activity on the fluorinated intermediates.

Quantitative Data on Enzyme Activity

The following tables summarize the available quantitative data for the key enzymes of the this compound pathway. The data is primarily from studies on enzymes from Thauera aromatica and other denitrifying bacteria.

Table 1: Substrate Specificity of Benzoate-CoA Ligase

| Substrate | Relative Activity (%) | Apparent Km (µM) | Vmax (µmol/min/mg) | Reference |

| Benzoate | 100 | 25 | 16.5 | |

| 2-Fluorobenzoate | Substrate | - | - | |

| 2-Aminobenzoate | ~60 | 150 | 9.9 |

Note: Quantitative kinetic data for 2-fluorobenzoate with purified benzoate-CoA ligase is not extensively reported, but it is confirmed as a substrate. The relative activity is inferred from growth studies and in vitro assays.

Table 2: Relative Activity of Benzoyl-CoA Reductase with Various Substrates

| Substrate | Relative Activity (%) | Reference |

| Benzoyl-CoA | 100 | |

| This compound | 68 | |

| 3-Fluorobenzoyl-CoA | 12 | |

| 4-Fluorobenzoyl-CoA | 2 |

Note: Activities were determined using a spectrophotometric assay with Ti(III) citrate as the electron donor.

Experimental Protocols

This section provides detailed methodologies for the purification and assay of the key enzymes involved in the this compound pathway.

Purification of Benzoate-CoA Ligase from Thauera aromatica

Source: Adapted from Schühle, K., et al. (2001). Journal of Bacteriology, 183(16), 4884-4894.

-

Cell Lysis: Harvest Thauera aromatica cells grown anaerobically on benzoate and resuspend in 100 mM Tris-HCl buffer (pH 7.8) containing 2 mM MgCl2 and 2 mM dithiothreitol. Lyse cells by sonication or French press.

-

Centrifugation: Centrifuge the cell lysate at 100,000 x g for 60 minutes to remove cell debris and membranes.

-

Ammonium Sulfate Precipitation: Fractionate the supernatant with ammonium sulfate. The benzoate-CoA ligase typically precipitates between 40% and 60% saturation.

-

DEAE-Sepharose Chromatography: Dialyze the resuspended pellet against the starting buffer and apply to a DEAE-Sepharose column. Elute the enzyme with a linear gradient of KCl (e.g., 0-500 mM).

-

Affinity Chromatography: Further purify the active fractions on a Blue Sepharose or similar affinity column, eluting with a gradient of the substrate analog or salt.

-

Gel Filtration: As a final polishing step, use a gel filtration column (e.g., Superdex 200) to obtain a homogenous enzyme preparation.

Spectrophotometric Assay for Benzoate-CoA Ligase

Source: Adapted from Schühle, K., et al. (2001). Journal of Bacteriology, 183(16), 4884-4894.

This is a coupled enzyme assay that measures the formation of AMP, which is stoichiometrically linked to the formation of benzoyl-CoA.

-

Reaction Mixture (1 mL):

-

100 mM Tris-HCl (pH 8.0)

-

10 mM MgCl2

-

2 mM ATP

-

0.5 mM Coenzyme A

-

0.3 mM NADH

-

2 mM Phosphoenolpyruvate

-

5 units Myokinase

-

5 units Pyruvate Kinase

-

10 units Lactate Dehydrogenase

-

Benzoate-CoA ligase sample

-

-

Procedure:

-

Incubate the reaction mixture at 30°C for 5 minutes to establish a baseline.

-

Initiate the reaction by adding the substrate (e.g., 1 mM 2-fluorobenzoate).

-

Monitor the decrease in absorbance at 340 nm (oxidation of NADH) using a spectrophotometer.

-

Calculate the enzyme activity based on the molar extinction coefficient of NADH (6.22 mM-1 cm-1).

-

Purification of Benzoyl-CoA Reductase from Thauera aromatica

Source: Adapted from Boll, M., & Fuchs, G. (1995). European Journal of Biochemistry, 234(3), 921-933.

Note: This enzyme is extremely oxygen-sensitive, and all purification steps must be performed under strict anaerobic conditions.

-

Anaerobic Cell Lysis: Resuspend anaerobically grown cells in an anaerobic buffer (e.g., 100 mM MOPS, pH 7.2, containing 2 mM dithiothreitol and 0.5 mM sodium sulfide) and lyse anaerobically.

-

Anaerobic Centrifugation: Centrifuge the lysate under anaerobic conditions to obtain the cell-free extract.

-

Anion Exchange Chromatography: Apply the extract to an anaerobic DEAE-Sepharose column and elute with a KCl gradient.

-

Hydrophobic Interaction Chromatography: Further purify the active fractions on a Phenyl-Sepharose column under anaerobic conditions.

-

Gel Filtration: Use an anaerobic gel filtration column for the final purification step.

Spectrophotometric Assay for Benzoyl-CoA Reductase

Source: Adapted from Boll, M., & Fuchs, G. (1995). European Journal of Biochemistry, 234(3), 921-933.

This assay measures the oxidation of a low-potential electron donor coupled to the reduction of benzoyl-CoA.

-

Reaction Mixture (anaerobic cuvette):

-

100 mM MOPS buffer (pH 7.2)

-

10 mM MgCl2

-

5 mM ATP

-

0.2 mM this compound

-

0.2 mM Ti(III) citrate (as electron donor)

-

Benzoyl-CoA reductase sample

-

-

Procedure:

-

Assemble the reaction mixture in an anaerobic glove box.

-

Monitor the oxidation of Ti(III) citrate by the increase in absorbance at a specific wavelength (e.g., 546 nm for the Ti(IV) complex with citrate) or by following the decrease in substrate concentration by HPLC.

-

Calculate the enzyme activity based on the rate of substrate conversion or electron donor oxidation.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the this compound pathway and a general experimental workflow for enzyme characterization.

References

- 1. Workflow for characterization of enzymes under different reaction conditions [fairdomhub.org]

- 2. researchgate.net [researchgate.net]

- 3. Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase [corrected], an enzyme involved in anaerobic metabolism of benzoyl-CoA in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purification and characterization of benzoate-coenzyme A ligase and 2-aminobenzoate-coenzyme A ligases from a denitrifying Pseudomonas sp - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A catalytically versatile benzoyl-CoA reductase, key enzyme in the degradation of methyl- and halobenzoates in denitrifying bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Natural Occurrence of Fluorinated Benzoyl-CoAs: A Technical Guide to Organofluorine Biosynthesis

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide addresses the natural occurrence of fluorinated benzoyl-CoA molecules. Based on current scientific literature, there is no direct evidence for the natural biosynthesis of benzoyl-CoA compounds featuring a fluorinated aromatic ring. The known landscape of naturally occurring organofluorines is dominated by aliphatic compounds.

Therefore, this guide provides an in-depth exploration of the well-characterized biosynthetic pathways of fluoroacetate and 4-fluorothreonine, primarily in the bacterium Streptomyces cattleya. Understanding these pathways, the enzymes involved, and the analytical techniques used for their study provides a crucial foundation for any future investigation into the potential existence of aromatic fluorinated natural products like fluorinated benzoyl-CoAs.

The Landscape of Naturally Occurring Organofluorines

The biosynthesis of organofluorine compounds is a rare phenomenon in nature.[1][2][3] To date, the most extensively studied organism capable of forming a carbon-fluorine (C-F) bond is the Gram-positive soil bacterium Streptomyces cattleya.[1][2] This bacterium produces two key fluorinated secondary metabolites: fluoroacetate and 4-fluorothreonine. The biosynthesis of these compounds is initiated by the fluorinase enzyme, which is the only enzyme known to catalyze the formation of a C-F bond from inorganic fluoride.

Production of Fluorometabolites in Streptomyces cattleya

The production of fluoroacetate and 4-fluorothreonine is dependent on the presence of fluoride ions in the culture medium. Quantitative analysis using ¹⁹F NMR spectroscopy has provided insights into the production levels of these metabolites.

**Table 1: Production of Fluorometabolites by *Streptomyces cattleya***

| Compound | Concentration (mM) | Culture Conditions | Reference |

|---|---|---|---|

| Fluoroacetate | 1.2 | 28-day culture on defined medium with 2 mM fluoride | |

| 4-Fluorothreonine | 0.5 | 28-day culture on defined medium with 2 mM fluoride |

The Biosynthetic Pathway of Fluorometabolites

The formation of fluoroacetate and 4-fluorothreonine in S. cattleya proceeds through a multi-step enzymatic pathway that begins with the incorporation of inorganic fluoride. A common intermediate, fluoroacetaldehyde, is central to the pathway and serves as the precursor to both final products.

Key Enzymes in Organofluorine Metabolism

Two enzymes are central to the biosynthesis and detoxification of aliphatic organofluorines in S. cattleya: the fluorinase (FlA or FDAS) and the fluoroacetyl-CoA thioesterase (FlK).

Fluorinase (5'-Deoxy-5'-fluoroadenosine Synthase, FDAS)

This enzyme catalyzes the initial and rate-limiting step in fluorometabolite biosynthesis: the formation of a C-F bond. It performs a nucleophilic substitution reaction, where a fluoride ion attacks the C5' carbon of S-adenosyl-L-methionine (SAM).

Table 2: Kinetic Parameters of Fluorinase Enzymes

| Enzyme Source | Substrate | K_m | k_cat | Catalytic Efficiency (k_cat/K_m) | Reference |

|---|---|---|---|---|---|

| S. cattleya (FDAS) | Fluoride | 10 ± 2 µM | 0.06 min⁻¹ | 6.0 x 10³ M⁻¹min⁻¹ | |

| S. cattleya (FDAS) | SAM | ~5 µM | - | - | |

| S. cattleya (FlA) | Fluoride | 2 mM | 0.06 s⁻¹ | 30 M⁻¹s⁻¹ | |

| S. cattleya (FlA) | SAM | 74 µM | 0.07 s⁻¹ | 946 M⁻¹s⁻¹ | |

| N. brasiliensis (NobA) | Fluoride | 4153 µM | 0.073 min⁻¹ | 17.6 M⁻¹min⁻¹ | |

| N. brasiliensis (NobA) | SAM | 416 µM | 0.139 min⁻¹ | 334 M⁻¹min⁻¹ |

| Streptomyces sp. MA37 (FlA) | SAM | 3.7 µM | 0.20 min⁻¹ | 5.4 x 10⁴ M⁻¹min⁻¹ | |

Fluoroacetyl-CoA Thioesterase (FlK)

Fluoroacetate is highly toxic because it can be converted into fluoroacetyl-CoA, which then enters the TCA cycle to form fluorocitrate, a potent inhibitor of aconitase. S. cattleya protects itself using the FlK enzyme, a specialized thioesterase that hydrolyzes fluoroacetyl-CoA back to fluoroacetate. This enzyme exhibits remarkable specificity, showing a 10⁶-fold greater catalytic efficiency for fluoroacetyl-CoA over acetyl-CoA.

Table 3: Kinetic Parameters of Fluoroacetyl-CoA Thioesterase (FlK) from S. cattleya

| Substrate | K_m | k_cat (s⁻¹) | Catalytic Efficiency (k_cat/K_m) (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|

| Fluoroacetyl-CoA | 8 µM | 390 ± 20 | 5 x 10⁷ |

| Acetyl-CoA | 2.1 mM | 0.06 ± 0.001 | 30 | |

Experimental Protocols

This section provides an overview of the methodologies used to study organofluorine biosynthesis.

Culture of Streptomyces cattleya

-

Media: Various defined and complex media can be used. For fluorometabolite production, a chemically defined medium supplemented with fluoride (e.g., 2 mM NaF) is required.

-

Inoculation: Spores or mycelial fragments from a glycerol stock or a fresh agar plate are used to inoculate liquid media (e.g., TSB or a defined medium).

-

Incubation: Cultures are typically grown aerobically in baffled flasks on a rotary shaker at 28-30°C for several days to weeks. Growth can be monitored by measuring optical density (OD₆₀₀), though mycelial aggregation can make this unreliable at high densities.

Fluorinase Enzyme Activity Assay

-

Principle: The assay measures the formation of 5'-FDA from SAM and fluoride. The reaction products are quantified using High-Performance Liquid Chromatography (HPLC).

-

Reaction Mixture:

-

Purified fluorinase enzyme (e.g., 2-5 µM).

-

S-adenosyl-L-methionine (SAM) (e.g., 300-800 µM).

-

Potassium or Sodium Fluoride (KF or NaF) (e.g., 75-200 mM).

-

Buffer (e.g., 30-50 mM HEPES or Tris-HCl, pH 7.8).

-

-

Procedure:

-

Combine buffer, fluoride, and enzyme in a reaction tube.

-

Initiate the reaction by adding SAM.

-

Incubate at a controlled temperature (e.g., 37°C) for a set time (e.g., 1-4 hours).

-

Stop the reaction by heat denaturation (e.g., 95°C for 5 min) or addition of acid/organic solvent.

-

Centrifuge to pellet the denatured protein.

-

Analyze the supernatant by HPLC to quantify 5'-FDA and remaining SAM.

-

Analysis of Fluorometabolites by ¹⁹F NMR Spectroscopy

-

Principle: ¹⁹F NMR is a powerful, non-destructive technique for identifying and quantifying organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.

-

Sample Preparation:

-

Harvest culture broth and separate the supernatant by centrifugation.

-

Lyophilize the supernatant or use it directly.

-

Re-dissolve the sample in a deuterated solvent (e.g., D₂O).

-

Add a known concentration of an internal standard (e.g., trifluorotoluene or another stable fluorinated compound) for quantification.

-

-

Acquisition Parameters:

-

Spectrometer: A high-field NMR spectrometer (≥400 MHz) equipped with a fluorine-capable probe.

-

Referencing: Chemical shifts are referenced to an external standard like CFCl₃ (δ = 0 ppm).

-

Pulse Program: A standard one-pulse sequence with proton decoupling is typically used. For quantitative analysis, inverse-gated decoupling is employed to suppress the Nuclear Overhauser Effect (NOE).

-

Relaxation Delay (D1): Must be set to at least 5 times the longest T₁ relaxation time of the nuclei of interest to ensure full relaxation and accurate quantification.

-

Analysis of Fluoroacetate by LC-MS/MS

-

Principle: This highly sensitive and selective method is used for trace-level detection of fluoroacetate in complex matrices like culture media, water, or food products.

-

Sample Preparation:

-

For clean samples, direct injection may be possible.

-

For complex matrices (e.g., milk, infant formula), a sample extraction and clean-up is required. This often involves protein precipitation and solvent extraction (e.g., with acetonitrile) followed by a defatting step (e.g., with hexane).

-

-

Chromatography:

-

Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or a suitable reversed-phase column (e.g., C8) is used.

-

Mobile Phase: A gradient of acidified water and acetonitrile is common.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in negative mode is used to detect the deprotonated molecule [M-H]⁻ of fluoroacetic acid (m/z 77).

-

Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and quantification. A specific precursor ion (m/z 77) is selected and fragmented, and one or more characteristic product ions are monitored.

-

Workflow for Identification of Novel Organofluorines

The search for novel fluorinated natural products, including hypothetical fluorinated benzoyl-CoAs, would require a systematic workflow combining sensitive analytical techniques.

Conclusion and Future Outlook

While the natural occurrence of fluorinated benzoyl-CoAs remains undiscovered, the study of organofluorine biosynthesis in organisms like Streptomyces cattleya provides a robust framework for future exploration. The detailed understanding of the fluorinase enzyme, the downstream metabolic pathways, and the sophisticated analytical methods required for detection are invaluable tools for the scientific community. Advances in genome mining and metabolic engineering may one day lead to the discovery of novel aromatic fluorination pathways or the engineered production of fluorinated benzoyl-CoAs for applications in drug development and synthetic biology.

References

Methodological & Application

Synthesizing 2-Fluorobenzoyl-CoA for In Vitro Assays: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed protocols for the synthesis, purification, and characterization of 2-Fluorobenzoyl-CoA, a crucial reagent for various in vitro assays in drug discovery and biochemical research. Two primary synthesis methodologies are presented: a chemo-enzymatic approach utilizing a promiscuous acyl-CoA ligase and a purely chemical synthesis route.

Introduction

This compound is a fluorinated analog of benzoyl-CoA, a key intermediate in the metabolism of aromatic compounds. The introduction of a fluorine atom can significantly alter the electronic properties and metabolic stability of the molecule, making this compound a valuable tool for studying enzyme kinetics, screening for inhibitors, and as a building block in the biosynthesis of novel fluorinated natural products. This document outlines reliable methods for its preparation and characterization to ensure high purity and suitability for downstream applications.

Chemo-enzymatic Synthesis of this compound

The enzymatic approach offers high specificity and mild reaction conditions, often resulting in higher yields of the desired product with fewer byproducts. This protocol utilizes a promiscuous bacterial acyl-CoA ligase, which has been shown to accept a variety of aromatic carboxylic acids as substrates.

Experimental Protocol: Enzymatic Synthesis

-

Expression and Purification of Acyl-CoA Ligase:

-

A suitable promiscuous acyl-CoA ligase (e.g., from various bacterial sources) is expressed in E. coli with a polyhistidine tag.

-

The enzyme is purified using immobilized metal affinity chromatography (IMAC).

-

Protein concentration is determined using a Bradford assay or by measuring absorbance at 280 nm.

-

-

Enzymatic Ligation Reaction:

-

In a total volume of 1 mL, combine the following in a microcentrifuge tube:

-

100 mM HEPES buffer (pH 7.5)

-

5 mM ATP

-

5 mM MgCl₂

-

1 mM 2-Fluorobenzoic acid

-

0.5 mM Coenzyme A (lithium salt)

-

1-5 µM purified acyl-CoA ligase

-

-

Incubate the reaction mixture at 30°C for 1-2 hours.

-

Monitor the reaction progress by observing the decrease in free Coenzyme A using Ellman's reagent (DTNB) or by analytical HPLC.

-

-

Reaction Quenching and Sample Preparation:

-

Stop the reaction by adding 100 µL of 10% (v/v) perchloric acid.

-

Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

-

Carefully transfer the supernatant to a new tube for purification.

-

Logical Workflow for Enzymatic Synthesis

Caption: Workflow for the enzymatic synthesis of this compound.

Chemical Synthesis of this compound

This method involves the initial conversion of 2-fluorobenzoic acid to its more reactive acyl chloride, followed by reaction with Coenzyme A. While potentially faster, this method may require more rigorous purification to remove unreacted starting materials and byproducts.

Experimental Protocol: Chemical Synthesis

Step 1: Synthesis of 2-Fluorobenzoyl Chloride [1]

-

To a round-bottom flask, add 2-fluorobenzoic acid (1.0 eq).

-

Add thionyl chloride (2.0 eq) dropwise at room temperature under a nitrogen atmosphere.

-

Heat the reaction mixture to reflux (approximately 76°C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 2-fluorobenzoyl chloride can be used directly in the next step or purified by vacuum distillation.

Step 2: Synthesis of this compound

-

Dissolve Coenzyme A (lithium salt, 1.0 eq) in a 1:1 mixture of acetone and water, buffered to pH 7.5-8.0 with sodium bicarbonate.

-

Cool the solution to 0°C in an ice bath.

-